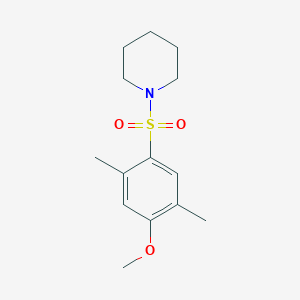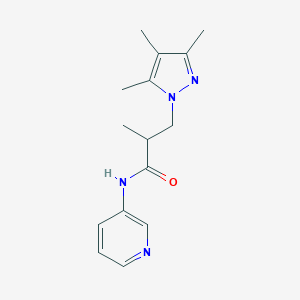![molecular formula C17H18N4OS B279202 3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and is commonly referred to as "BPTP." In
Mecanismo De Acción
The mechanism of action of BPTP involves its binding to the active site of PTP1B, thereby inhibiting its activity. This inhibition leads to increased insulin signaling and glucose uptake, which results in improved glucose homeostasis.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit various biochemical and physiological effects in preclinical studies. These effects include improved insulin sensitivity, glucose uptake, and glucose homeostasis. Additionally, BPTP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using BPTP in lab experiments is its potent inhibitory activity against PTP1B. This makes BPTP a useful tool for studying the role of PTP1B in various cellular processes. However, one of the limitations of using BPTP in lab experiments is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions related to BPTP that can be explored in scientific research. One of the potential future directions is the development of BPTP analogs with improved solubility and potency against PTP1B. Additionally, BPTP can be used as a lead compound for the development of novel therapeutic agents for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases. Furthermore, BPTP can be studied for its potential applications in other fields of scientific research, such as cancer biology and neurobiology.
Conclusion:
In conclusion, BPTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to BPTP have been discussed in this paper. BPTP has shown promise as a potential therapeutic agent for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of BPTP involves the reaction of 3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-4-thiol with 1-chloropropane in the presence of a base, such as sodium hydroxide. The reaction results in the formation of BPTP as a white solid with a melting point of 112-114°C.
Aplicaciones Científicas De Investigación
BPTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTP is in the field of medicinal chemistry. BPTP has been shown to exhibit potent inhibitory activity against a specific type of enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making BPTP a potential drug candidate for the treatment of type 2 diabetes.
Propiedades
Nombre del producto |
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol |
|---|---|
Fórmula molecular |
C17H18N4OS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C17H18N4OS/c22-11-5-10-21-16(15-8-4-9-18-12-15)19-20-17(21)23-13-14-6-2-1-3-7-14/h1-4,6-9,12,22H,5,10-11,13H2 |
Clave InChI |
XYHBTFBRUNCWBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)